2-methyl-2,5-diazabicyclo[4.1.0]heptane
Description
Contextualization of Bicyclic Aziridines as Strained Heterocycles
Bicyclic aziridines are a class of organic molecules characterized by a three-membered ring containing a nitrogen atom fused to another ring system. acs.org The defining feature of the aziridine (B145994) ring is its significant ring strain, a consequence of the bond angles deviating substantially from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orglscollege.ac.in This inherent strain, which includes angle strain, conformational strain, and transannular strain, renders the aziridine ring highly reactive and susceptible to ring-opening reactions. wikipedia.orgalmerja.netyoutube.com
The high reactivity of aziridines makes them valuable synthetic intermediates. bohrium.com Their ring-opening can be initiated by various nucleophiles and electrophiles, providing a pathway to a diverse array of more complex nitrogen-containing molecules. bohrium.comnih.gov In bicyclic systems, this reactivity is preserved and can be influenced by the nature of the fused ring. acs.org The strain energy within these molecules provides a thermodynamic driving force for reactions that lead to the formation of larger, more stable ring systems, such as five- or seven-membered rings. youtube.comnih.gov This transformation is a key strategy in the synthesis of complex azaheterocycles. nih.gov The study of bicyclic aziridines, therefore, often focuses on controlling the regioselectivity of these ring-opening reactions to achieve specific synthetic targets. acs.orgbohrium.com
Significance of Diazabicyclic Scaffolds in Organic and Medicinal Chemistry Research
Diazabicyclic scaffolds, which contain two nitrogen atoms within a bicyclic framework, are privileged structures in organic and medicinal chemistry. lookchem.comnih.gov These rigid molecular architectures are found in numerous biologically active compounds and serve as core components in the design of novel pharmaceuticals. mdpi.commdpi.com Their structural rigidity can lead to higher binding affinity and selectivity for biological targets. mdpi.com
The synthesis of diazabicyclic derivatives is an active area of research, with applications ranging from anticancer agents and antibiotics to herbicide safeners. acs.orgresearchgate.net For instance, certain diazabicyclo derivatives have been designed and synthesized to protect crops from herbicide damage without diminishing the effect on weeds. acs.org In medicinal chemistry, these scaffolds are often used as surrogates for more common structures like piperazines. lookchem.comresearchgate.net Modifying a drug molecule by incorporating a diazabicyclic system can alter its physicochemical properties, such as basicity (pKa), which in turn can influence its pharmacokinetic profile. lookchem.comresearchgate.net The development of synthetic routes to new diazabicyclic systems, including enantiomerically pure forms, is crucial for exploring their potential in drug discovery. researchgate.netresearchgate.net
Overview of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane within Bicyclic Amine Systems
This compound is a specific example of a diazabicyclic system where a cyclopropane (B1198618) ring is fused to a piperazine (B1678402) ring. lookchem.comresearchgate.net This structure belongs to the broader class of bicyclic amines and combines the features of a strained three-membered ring with a six-membered diazacycle. acs.orgnih.gov The fusion of the cyclopropane ring introduces significant conformational constraints and alters the electronic properties of the piperazine core. lookchem.com
Research on the 2,5-diazabicyclo[4.1.0]heptane scaffold has highlighted its potential as a piperazine bioisostere. lookchem.comresearchgate.net The electron-withdrawing nature of the fused cyclopropane ring lowers the basicity of the nitrogen atoms compared to a standard piperazine. lookchem.comresearchgate.net For example, the pKa of the conjugate acid of an N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was found to be 6.74, which is significantly lower than that of the corresponding piperazine derivative. researchgate.net This modification of physicochemical properties is a key aspect of its utility in medicinal chemistry. Synthetic strategies have been developed for this class of compounds, often involving a Simmons-Smith cyclopropanation of a tetrahydropyrazine (B3061110) precursor. lookchem.comresearchgate.net An analogue of the antibacterial drug Ciprofloxacin incorporating the 2,5-diazabicyclo[4.1.0]heptane core demonstrated comparable activity, underscoring the potential of this scaffold in drug design. lookchem.comresearchgate.net
Compound Properties
Below are the structural and physical properties of the featured compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| Monoisotopic Mass | 112.10005 Da |
| InChI Key | DPMXELPCGFHYCP-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCNC2C1C2 |
Data sourced from PubChem. uni.lu
List of Compounds
Structure
3D Structure
Properties
CAS No. |
1781583-94-5 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methyl-2,5-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H12N2/c1-8-3-2-7-5-4-6(5)8/h5-7H,2-4H2,1H3 |
InChI Key |
DPMXELPCGFHYCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2C1C2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 2,5 Diazabicyclo 4.1.0 Heptane and Its Analogues
Stereoselective Approaches to the Bicyclic Core
The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical applications. For the 2,5-diazabicyclo[4.1.0]heptane core, several stereoselective methods have been established, primarily focusing on the construction of the fused cyclopropane (B1198618) ring.
Simmons-Smith Cyclopropanation of Dihydropyrazines and Tetrahydropyrazines
A key and widely utilized method for the synthesis of the 2,5-diazabicyclo[4.1.0]heptane core is the Simmons-Smith cyclopropanation of dihydropyrazine (B8608421) or tetrahydropyrazine (B3061110) precursors. researchgate.netlookchem.com This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with the double bond of the pyrazine (B50134) ring to form the cyclopropane moiety in a stereospecific manner. wikipedia.orgthermofisher.com
The synthesis often commences from 2-ketopiperazine, which can be appropriately N-protected. researchgate.netlookchem.com For instance, a diprotected 2-ketopiperazine can be converted to a protected enamine, which then undergoes Simmons-Smith cyclopropanation. lookchem.com A notable example involves the treatment of a protected 1,2,3,4-tetrahydropyrazine with diethylzinc (B1219324) and diiodomethane to yield the desired differentially protected 2,5-diazabicyclo[4.1.0]heptane. researchgate.netlookchem.com The reaction is highly diastereoselective, leading to the formation of the cyclopropane ring with a specific relative configuration. researchgate.net The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, is often preferred for its enhanced reactivity. wikipedia.orgmdpi.comtcichemicals.com
The stereochemical outcome of the Simmons-Smith reaction is often directed by the existing stereocenters in the substrate, allowing for the synthesis of enantiomerically enriched 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores with a high degree of diastereomeric purity. researchgate.net
Intramolecular Aziridination Strategies (e.g., Co(II)-Based Metalloradical Catalysis)
Intramolecular aziridination reactions provide an alternative and powerful route to bicyclic systems containing a fused three-membered ring. While specific examples for the direct synthesis of 2,5-diazabicyclo[4.1.0]heptane using Co(II)-based metalloradical catalysis are not extensively detailed in the provided results, the general principle involves the formation of a nitrogen-centered radical or nitrene which then attacks an intramolecular double bond to form the aziridine (B145994) ring. This strategy has been successfully applied to the synthesis of other strained, bridged aziridines. nih.gov For instance, the oxidation of certain cyclopent-3-en-1-ylmethylamines with lead tetraacetate effects an efficient intramolecular aziridination to form 1-azatricyclo[2.2.1.0²,⁶]heptanes. nih.gov This suggests the potential for analogous strategies to be developed for the diazabicyclo[4.1.0]heptane system, likely starting from a suitably functionalized piperazine (B1678402) derivative.
Catalytic Allene (B1206475) Aziridination Routes
Catalytic allene aziridination has emerged as a valuable method for constructing bicyclic methylene (B1212753) aziridines, which can serve as versatile intermediates. nih.govnih.govdnu.dp.ua This approach typically involves the intramolecular reaction of a nitrene precursor with an allene moiety. While Rh(II) catalysts have been employed, they can sometimes lead to poor chemoselectivity, with competing C-H insertion reactions. nih.gov
To overcome this, Ag(I) catalysts have been shown to significantly improve the scope and yield of bicyclic methylene aziridines from homoallenic carbamates, favoring aziridination over C-H insertion. nih.gov These bicyclic methylene aziridines are valuable scaffolds for synthesizing complex amine-containing structures. nih.govdnu.dp.ua Although direct application to 2-methyl-2,5-diazabicyclo[4.1.0]heptane is not explicitly described, the methodology presents a promising avenue for accessing analogues with exocyclic methylene groups on the cyclopropane ring.
Synthesis of N-Substituted and Core-Modified Derivatives
The functionalization of the nitrogen atoms and the bicyclic core of 2,5-diazabicyclo[4.1.0]heptane is crucial for modulating its biological activity. Differentially N,N'-disubstituted and N-monosubstituted derivatives can be readily prepared. researchgate.net
A common strategy involves the use of orthogonal protecting groups on the nitrogen atoms of the piperazine precursor. lookchem.com For example, starting from 2-ketopiperazine, one nitrogen can be protected with an Fmoc group and the other with a Boc group. lookchem.com Following the formation of the bicyclic core via Simmons-Smith cyclopropanation, the protecting groups can be selectively removed to allow for the introduction of various substituents. For instance, the Fmoc group can be removed using DBU and a scavenger, allowing for subsequent functionalization of that nitrogen. lookchem.com
Core-modified derivatives can be accessed through various synthetic routes. For example, C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane, a related bicyclic system, have been synthesized using a directed metalation strategy. semanticscholar.org This involves the lithiation of a Boc-protected derivative followed by reaction with an electrophile. semanticscholar.org Such strategies could potentially be adapted for the modification of the 2,5-diazabicyclo[4.1.0]heptane core.
Asymmetric Synthesis and Enantioselective Access to Specific Isomers
The synthesis of specific enantiomers of 2,5-diazabicyclo[4.1.0]heptane derivatives is of high importance for their application in medicinal chemistry. Asymmetric synthesis can be achieved by starting with enantiomerically pure precursors or by employing chiral catalysts or auxiliaries.
One effective approach is the diastereoselective Simmons-Smith cyclopropanation of enantiomerically enriched dihydropyrazines. researchgate.net This method allows for the preparation of new, enantiomerically enriched 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores with a high diastereomeric purity and a relative anti-configuration. researchgate.net
Furthermore, the development of enantioselective catalytic processes is a key area of research. While not specific to 2,5-diazabicyclo[4.1.0]heptane, the use of chiral copper(II) complexes to catalyze asymmetric Diels-Alder reactions of 2-azadienes provides a general route to enantiomerically pure piperidones, which could serve as chiral precursors for the synthesis of enantiomerically pure diazabicycloheptanes. acs.org
Cascade Reactions and Multicomponent Strategies
Cascade reactions and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecular architectures from simple starting materials. researchgate.netpitt.edu
An example of a cascade reaction for the synthesis of a related bicyclic system, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. researchgate.netrsc.org This process is promoted by a strong base and relies on the presence of an electron-withdrawing N-protective group. researchgate.netrsc.org
Multicomponent reactions have also been successfully applied to the synthesis of derivatives of 2,5-diazabicyclo[2.2.1]heptane. For instance, a one-pot synthesis of dithiocarbamate (B8719985) derivatives was achieved through the reaction of N-Boc-protected DBH, carbon disulfide, and various electrophiles in the presence of magnesium oxide as a heterogeneous catalyst. nih.govnih.gov This highlights the potential for developing similar MCRs for the efficient construction and functionalization of the 2,5-diazabicyclo[4.1.0]heptane scaffold.
A plausible reaction sequence for the formation of 2,4-diazabicyclo[4.1.0]heptane derivatives, structurally related to the target compound, involves the initial nucleophilic attack of a carbanion at the 6-position of a 5-bromo-1,3-dimethyluracil, followed by intramolecular cyclization to form the fused cyclopropane ring. semanticscholar.org
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2,5 Diazabicyclo 4.1.0 Heptane
Ring-Opening Reactions and Transformations
The high degree of ring strain in the fused aziridine (B145994) portion of the diazabicyclo[4.1.0]heptane system makes it susceptible to ring-opening reactions. These transformations are a cornerstone of its chemistry, providing pathways to functionalized piperazine (B1678402) and pyrrolidine derivatives. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the nucleophile, the catalyst, and the substitution pattern on the bicyclic core.
The electrophilic nature of the carbon atoms in the aziridine ring facilitates attack by a wide range of nucleophiles, leading to the cleavage of a C-N bond. libretexts.org In asymmetrically substituted 3,7-diazabicyclo[4.1.0]heptane systems (a related scaffold), nucleophilic attack has been shown to occur preferentially at the carbon position distal to the other nitrogen atom. This regioselectivity is attributed to the electron-withdrawing inductive effect of the second heteroatom.
A notable example involves the selective ring-opening of N-benzoyl-protected diazabicyclo[4.1.0]heptane derivatives. uminho.ptresearchgate.net In these reactions, various phenol and thiophenol nucleophiles, activated by a base, attack one of the aziridine carbons. This process is highly regioselective and provides access to congested tertiary ethers and thioethers. researchgate.net The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. rsc.org
For instance, the reaction of tert-butyl 7-benzoyl-6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate with o-cresol demonstrates a highly selective ring-opening to yield a substituted pyrrolidine derivative. uminho.pt The conditions for such transformations have been optimized to explore a broad scope of nucleophiles, including sterically hindered phenols and thiophenols. researchgate.net
| Entry | Nucleophile | Base | Solvent | Product Structure | Yield (%) | Ref |
| 1 | o-cresol | K₂CO₃ | Dioxane | tert-Butyl (3S,4S)-3-benzamido-4-(o-tolyloxy)pyrrolidine-1-carboxylate | 85 | uminho.pt |
| 2 | 2-Naphthol | K₂CO₃ | Dioxane | tert-Butyl (3S,4S)-3-benzamido-4-(naphthalen-2-yloxy)pyrrolidine-1-carboxylate | 90 | researchgate.net |
| 3 | Thiophenol | K₂CO₃ | Dioxane | tert-Butyl (3S,4S)-3-benzamido-4-(phenylthio)pyrrolidine-1-carboxylate | 78 | researchgate.net |
The controlled ring-opening of the 2,5-diazabicyclo[4.1.0]heptane core serves as a powerful strategy for the synthesis of complex diamines, particularly substituted piperazines and pyrrolidines. These products are valuable building blocks in medicinal chemistry. The stereospecific nature of most aziridine ring-opening reactions allows the stereochemistry of the bicyclic starting material to be transferred to the acyclic or monocyclic product. libretexts.org
The aforementioned nucleophilic ring-opening with phenols provides a direct route to highly functionalized pyrrolidine-based diamine scaffolds. researchgate.net Another strategy involves the use of magnesium halides to induce a stereoselective ring opening. For example, azabicyclo[4.1.0]heptane derivatives can be opened by magnesium bromide to yield chiral trans-2,3-disubstituted piperidines. rsc.org This method highlights the potential to generate enantiomerically enriched diamine derivatives from chiral bicyclic precursors. The reaction proceeds with complete inversion of configuration at the site of nucleophilic attack, consistent with an SN2 pathway. rsc.org
Reactivity of Nitrogen Centers and Functionalization
The two nitrogen atoms in the 2,5-diazabicyclo[4.1.0]heptane skeleton exhibit distinct reactivity profiles. The tertiary amine (N-2, bearing the methyl group) and the secondary amine (N-5) can be selectively functionalized. The fusion of the cyclopropane (B1198618) ring has a notable electronic effect, reducing the basicity of the nitrogen atoms. The pKa of the conjugate acid of an N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was found to be 6.74, which is significantly lower than that of the corresponding piperazine derivative. researchgate.net This reduced basicity is attributed to the electron-withdrawing character of the adjacent cyclopropane ring. researchgate.net
Despite the reduced basicity, the nitrogen centers remain sufficiently nucleophilic to participate in a variety of functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to attach the diazabicyclo[4.1.0]heptane core to aromatic systems. researchgate.net For instance, an N-Boc protected 2,5-diazabicyclo[4.1.0]heptane was coupled with a 7-chloro-fluoroquinolone core to synthesize an analogue of the antibacterial drug Ciprofloxacin. researchgate.net
| Aryl Halide | Diazabicyclo[4.1.0]heptane Derivative | Catalyst/Ligand | Base | Solvent | Product | Ref |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | N-Boc-2,5-diazabicyclo[4.1.0]heptane | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | DMF | Ciprofloxacin Analogue | researchgate.net |
This reactivity allows the rigid, conformationally constrained diazabicyclo[4.1.0]heptane scaffold to be incorporated into larger molecules as a piperazine surrogate, potentially altering the pharmacokinetic and biological activity profiles of the parent drug. researchgate.net
Rearrangement Reactions and Ring Expansions (e.g., Stevens Rearrangement)
The strained bicyclo[4.1.0]heptane framework is a precursor for rearrangement reactions that can lead to larger ring systems. Acid-catalyzed conditions, in particular, can promote ring expansion. khanacademy.orgrsc.org These reactions typically proceed through a carbocation intermediate, where the relief of ring strain provides a thermodynamic driving force. khanacademy.org
While specific examples detailing the Stevens rearrangement for 2-methyl-2,5-diazabicyclo[4.1.0]heptane are not prominent in the literature, the general reactivity pattern for related systems suggests that ring expansion is a plausible pathway. For other bicyclo[4.1.0]heptane derivatives, treatment with protic or Lewis acids can induce the cleavage of the internal C1-C6 bond of the cyclopropane ring. rsc.org This process, a type of alkyl shift, leads to the formation of a more stable seven-membered ring. For example, the rearrangement of bicyclo[4.1.0]heptan-2-ols in the presence of perchloric acid results in the clean formation of cyclohept-3-enyl acetates. rsc.org This transformation occurs via a carbocation intermediate that undergoes β-scission of the inter-ring bond. rsc.org A similar mechanism could be envisioned for the carbon skeleton of 2,5-diazabicyclo[4.1.0]heptane under appropriate acidic conditions.
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of this compound are not extensively documented. However, studies on closely related diazabicycloalkane systems provide insight into potential redox pathways. The nitrogen atoms, with their lone pairs of electrons, are the most likely centers for electrochemical activity (oxidation).
Cyclic voltammetry studies on 1,5-diazabicyclo[3.1.0]hexane derivatives, which also contain a fused aziridine (diaziridine) ring, have been conducted. researchgate.net These studies investigated the electrochemical corrosion of a gold electrode in the presence of the diazabicyclo[3.1.0]hexane compounds. The results indicated that galvanostatic electrolysis of aqueous solutions of these compounds on gold anodes leads to corrosion of the electrode. This process is thought to involve the formation of organic gold complexes, which are subsequently reduced. A proposed mechanism for these processes involves the interaction of the nitrogen centers with the electrode surface. researchgate.net This suggests that the nitrogen atoms in the 2,5-diazabicyclo[4.1.0]heptane ring system are likely to be electrochemically active, capable of participating in electron transfer processes at an electrode surface.
Structural Elucidation and Conformational Analysis in Advanced Chemical Research
Application of X-ray Crystallography for Detailed Conformational Insight
In a study of a Ciprofloxacin analogue incorporating the 2,5-diazabicyclo[4.1.0]heptane core, X-ray crystallographic analysis revealed that the piperazine (B1678402) ring within the bicyclic system adopts a distorted conformation. lookchem.comresearchgate.net This distortion is a direct consequence of the fused cyclopropane (B1198618) ring, which imposes significant strain on the six-membered ring. Specifically, the analysis of a related substituted 2,5-diazabicyclo[4.1.0]heptane derivative showed a twist-like conformation of the ring system. lookchem.com The cyclopropane ring itself was observed to be somewhat distorted, with a shortening of the exocyclic carbon-carbon bond proximal to the quaternary nitrogen (1.46 Å) compared to other exocyclic and endocyclic bonds (1.50 Å). lookchem.com
The single crystal of a related N-substituted diazabicyclo derivative, compound 4a, was also successfully determined by X-ray crystallography, providing further evidence of the structural characteristics of this class of compounds. researchgate.net These crystallographic studies are crucial for validating computational models and for providing a static picture of the molecule's preferred conformation in the solid state.
Table 1: Selected X-ray Crystallography Data for a Substituted 2,5-diazabicyclo[4.1.0]heptane Derivative
| Parameter | Value |
|---|---|
| Conformation | Twist-like |
| Exocyclic C-C bond (proximal to N) | 1.46 Å |
Advanced NMR Spectroscopic Studies for Stereochemical Assignment and Conformation
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For 2-methyl-2,5-diazabicyclo[4.1.0]heptane and its analogues, advanced NMR techniques are essential for assigning stereochemistry and understanding conformational equilibria.
The analysis of the ¹H NMR spectrum of the parent 2,5-diazabicyclo[4.1.0]heptane system has shown that it exists as a mixture of interconverting enantiomeric half-chair conformers. researchgate.net The introduction of a methyl group at the 2-position would be expected to influence this equilibrium, potentially favoring one conformation over the other. The stereoselective synthesis of 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores has been achieved with the relative anti-configuration being assigned through detailed NMR analysis. researchgate.net
In studies of related bicyclo[4.1.0]heptane systems, ¹H and ¹³C NMR spectroscopy have been routinely used to characterize the structures of newly synthesized compounds. academie-sciences.fr For instance, in the synthesis of novel bicyclo-cyclopropanes, the chemical shifts in the ¹³C NMR spectra were crucial for deducing the regiochemistry of the cycloadducts. academie-sciences.fr Similarly, for fluorinated 3,6-dihydropyridines, which can undergo reactions to form 2,7-diazabicyclo[4.1.0]hept-4-enes, both ¹⁹F and ¹H NMR spectra were used to determine the ratio of diastereomers. mdpi.com
The use of Nuclear Overhauser Effect (nOe) experiments is particularly valuable for determining the spatial proximity of protons and thus deducing the relative stereochemistry. In the study of a piperazinone derived from a reaction involving an aziridine (B145994) aldehyde, nOe interactions were used to confirm the stereochemistry of the final product. scholaris.ca Such techniques would be directly applicable to elucidating the conformation of this compound in solution.
Table 2: Representative NMR Data for Diazabicyclo[4.1.0]heptane Derivatives
| Nucleus | Compound Type | Key Observation |
|---|---|---|
| ¹H | 2,5-diazabicyclo[4.1.0]heptane | Mixture of interconverting half-chair conformers researchgate.net |
| ¹³C | Bicyclo-cyclopropanes | Determination of regiochemistry academie-sciences.fr |
| ¹⁹F, ¹H | Fluorinated 3,6-dihydropyridines | Diastereomeric ratio determination mdpi.com |
Computational Modeling of Structural Features and Dynamics
Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of conformational landscapes, the prediction of structural properties, and the rationalization of experimental observations. For the this compound system, computational methods can be used to model its three-dimensional structure and dynamic behavior.
Quantum chemical calculations have been employed to study the molecular structure and conformational composition of related bicyclic systems, such as 6-phenyl-1,5-diazabicyclo[3.1.0]hexane. bohrium.com These studies, often combined with gas-phase electron diffraction (GED) data, have revealed details about the puckering motion of the five-membered ring. bohrium.com Similar computational approaches could be applied to this compound to understand the influence of the methyl group on the conformational preferences of the piperazine ring.
Furthermore, computational modeling has been instrumental in understanding the mechanistic aspects of reactions involving related aziridine aldehydes, which can be precursors to bicyclic systems. scholaris.ca These models can provide insights into the transition states and intermediates that govern the stereochemical outcome of a reaction.
The Westheimer method, a classical force-field approach, has been used for the calculation of structures and energies of unsaturated hydrocarbons, demonstrating the long-standing utility of computational methods in conformational analysis. acs.org More advanced computational methods, such as density functional theory (DFT), are now routinely used to predict a wide range of properties, including NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures.
Conformational Constraints Imposed by the Bicyclic Framework
The fusion of a cyclopropane ring onto a piperazine ring in the 2,5-diazabicyclo[4.1.0]heptane scaffold imposes significant conformational constraints relative to a simple piperazine ring. lookchem.com These constraints are a key feature of this bicyclic system and are responsible for its unique structural and, consequently, biological properties.
The rigid cyclopropane ring forces the adjacent bonds of the six-membered ring into a more fixed orientation, restricting the conformational flexibility typically observed in piperazine derivatives. As revealed by X-ray crystallography, this leads to a distorted, twist-like conformation of the piperazine ring. lookchem.com The presence of the methyl group in this compound further adds to these constraints. Depending on its stereochemistry (i.e., its orientation relative to the cyclopropane ring), the methyl group can introduce steric interactions that further limit the conformational freedom of the molecule.
The conformational constraints of the bicyclic framework are expected to have a significant impact on the binding of these molecules to biological targets. By locking the piperazine ring into a specific conformation, the 2,5-diazabicyclo[4.1.0]heptane scaffold presents a well-defined three-dimensional structure to a receptor, which can lead to enhanced binding affinity and selectivity. This principle has been explored in the design of pan-Akt inhibitors, where the 2,5-diazabicyclo[4.1.0]heptane core was found to be a particularly effective scaffold. blumberginstitute.org
The study of related bicyclic systems, such as 3,6-diazabicyclo[3.2.1]octane, has also highlighted the importance of conformational constraints in achieving desired biological activity. blumberginstitute.org The defined N-N distance in these rigid scaffolds can be crucial for recognition by a receptor.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-diazabicyclo[4.1.0]heptane |
| Ciprofloxacin |
| 6-phenyl-1,5-diazabicyclo[3.1.0]hexane |
| 3,6-diazabicyclo[3.2.1]octane |
| 2,7-diazabicyclo[4.1.0]hept-4-ene |
Applications in Medicinal Chemistry Research and Drug Discovery Principles
Evaluation as Piperazine (B1678402) Bioisosteres and Surrogates
The 2,5-diazabicyclo[4.1.0]heptane scaffold is increasingly evaluated as a bioisostere for the piperazine ring, a ubiquitous feature in many biologically active molecules. researchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The key distinction of the 2,5-diazabicyclo[4.1.0]heptane core lies in the fusion of a cyclopropane (B1198618) ring, which introduces conformational rigidity and alters the electronic properties compared to the flexible piperazine ring. researchgate.netlookchem.com
One of the most significant changes is the basicity of the nitrogen atoms. The pKa of the conjugate acid of a monoprotected 2,5-diazabicyclo[4.1.0]heptane was found to be 6.74, which is approximately 1.3 pKa units lower than the equivalent piperazine derivative. researchgate.netresearchgate.net This reduced basicity is attributed to the electron-withdrawing nature of the adjacent cyclopropane ring. researchgate.netresearchgate.net Modulating pKa is a critical strategy in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
The rigid structure also fixes the spatial relationship of the two nitrogen atoms and their substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. blumberginstitute.org These modified physicochemical and structural properties are expected to lead to interesting changes in the pharmacokinetic and biological activity profiles of molecules incorporating this scaffold. researchgate.netresearchgate.net The utility of this scaffold as a piperazine surrogate has been demonstrated in the development of antibacterial agents and kinase inhibitors. lookchem.comblumberginstitute.org
Design and Synthesis of 2-Methyl-2,5-diazabicyclo[4.1.0]heptane-Based Scaffolds
The synthesis of the 2,5-diazabicyclo[4.1.0]heptane core has been achieved through efficient, multi-step routes. A common strategy involves the cyclopropanation of a 1,2,3,4-tetrahydropyrazine derivative as the key step. researchgate.netlookchem.com This reaction, often a Simmons-Smith reaction using diethylzinc (B1219324) and diiodomethane (B129776), is highly stereoselective and can be used to prepare enantiomerically enriched compounds.
A general synthetic approach starts from 2-ketopiperazine, which can be differentially protected at its two nitrogen atoms. researchgate.netlookchem.com For instance, protection with groups like Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) allows for selective manipulation later in the synthesis. lookchem.com The protected 2-ketopiperazine is then converted to a 1,2,3,4-tetrahydropyrazine, which undergoes the key cyclopropanation step to form the fused bicyclic system. researchgate.netlookchem.com
The ability to create differentially N,N'-disubstituted and N-monosubstituted versions of the scaffold is crucial for its application in medicinal chemistry. researchgate.netresearchgate.net It allows for the regioselective attachment of the scaffold to a larger molecule. For example, a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has been successfully used to connect the diazabicyclo[4.1.0]heptane core to a fluoroquinolone core, demonstrating its viability as a synthetic building block in complex molecule synthesis. researchgate.netlookchem.commit.eduacs.org The synthesis of specific isomers, such as tert-butyl 6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate, further highlights the chemical tractability of this class of compounds. nih.gov
In Vitro Biological Activity Studies and Target Engagement Research
The unique structural and electronic properties of the 2,5-diazabicyclo[4.1.0]heptane scaffold have prompted its investigation in various therapeutic areas. Research has primarily focused on analogues where this core replaces a traditional piperazine ring to study the impact on biological activity.
To validate the 2,5-diazabicyclo[4.1.0]heptane core as a functional piperazine surrogate, an analogue of the well-known fluoroquinolone antibacterial agent, Ciprofloxacin, was synthesized. researchgate.net In this analogue, the piperazine moiety of Ciprofloxacin was replaced with the diazabicyclo[4.1.0]heptane scaffold. researchgate.netresearchgate.net The resulting compound was tested for its antibacterial activity against a panel of pathogens.
The analogue demonstrated antibacterial activity comparable to that of the parent drug, Ciprofloxacin, against several bacterial species. researchgate.netlookchem.com While the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the analogue were slightly higher than for Ciprofloxacin against some strains like S. pneumoniae and E. coli, they remained within the reported active range for Ciprofloxacin. lookchem.com These findings indicate that the 2,5-diazabicyclo[4.1.0]heptane core can successfully replace the piperazine ring in this context without abolishing the desired biological activity, holding potential for the development of new antimicrobial agents. lookchem.com
| Organism | Ciprofloxacin Analogue 17 MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Ciprofloxacin Analogue 17 MBC (μg/mL) | Ciprofloxacin MBC (μg/mL) |
|---|---|---|---|---|
| S. pneumoniae | 0.5 | 0.125 | 1 | 0.25 |
| H. influenzae | <0.015 | <0.015 | <0.015 | <0.015 |
| N. gonorrhoeae | <0.015 | <0.015 | <0.015 | <0.015 |
| N. meningitidis | <0.015 | <0.015 | <0.015 | <0.015 |
| E. coli | 0.06 | 0.015 | 0.06 | 0.015 |
While direct research on this compound analogues for antimalarial activity is not extensively documented, related structures containing cyclopropyl (B3062369) groups have been identified as promising antimalarial agents. For instance, screening of the Medicines for Malaria (MMV) Pathogen Box identified a cyclopropyl carboxamide analogue, MMV024397, as an inhibitor of the mitochondrial electron transport chain protein, cytochrome b (complex III), in Plasmodium falciparum. nih.gov Structure-activity relationship studies on this class of compounds revealed that the cyclopropyl group was optimal for activity compared to larger cycloalkyl or phenyl groups. nih.gov This highlights the potential importance of the cyclopropane motif, a key feature of the 2,5-diazabicyclo[4.1.0]heptane scaffold, in designing new antimalarial drugs.
The 2,5-diazabicyclo[4.1.0]heptane scaffold has been successfully employed as a piperazine bioisostere in the development of potent kinase inhibitors. blumberginstitute.org In a notable example, researchers developing pan-Akt inhibitors investigated this scaffold to improve the suboptimal pharmacokinetic profile of a lead compound. blumberginstitute.org Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that regulate growth, proliferation, and survival, making it a key target in oncology.
Replacing the piperazine in a lead compound with the 2,5-diazabicyclo[4.1.0]heptane moiety resulted in a four-fold increase in potency. blumberginstitute.org This strategic modification, combined with changes to the kinase hinge-binding region, led to the identification of NTQ1062 as a clinical candidate. The research highlighted a significant sensitivity to the stereochemistry of the scaffold, underscoring the benefits of its rigid structure. blumberginstitute.org Additionally, the scaffold was used in the generation of a potential B-Raf kinase inhibitor via an N-arylation reaction, further demonstrating its utility in this therapeutic area. researchgate.net
| Compound | Modification | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Mouse AUC (10 mpk PO) |
|---|---|---|---|---|---|
| Lead | Piperazine | 2.2 | 1.1 | 1.0 | Poor |
| Analogue | 2,5-Diazabicyclo[4.1.0]heptane | 0.5 | 0.3 | 0.3 | Improved |
Structure-Activity Relationship (SAR) Investigations for Ligand Design
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity, guiding the design of more effective ligands. For analogues of 2,5-diazabicyclo[4.1.0]heptane, SAR investigations have provided valuable insights.
In the context of the Ciprofloxacin analogue, SAR studies of the broader quinolone class have previously shown that substituents on the core structure, such as a 6-fluoro group, significantly enhance antibacterial activity. lookchem.com The fact that the 2,5-diazabicyclo[4.1.0]heptane-containing analogue retained potent activity confirms that this scaffold is a viable replacement for piperazine, fitting into the established SAR for this class of antibacterials. researchgate.net The slightly reduced potency against some strains was attributed to the lower basicity of the bicyclic core, an important SAR consideration for cellular uptake and target engagement. blumberginstitute.org
In the development of Akt inhibitors, SAR studies were even more revealing. The replacement of piperazine with 2,5-diazabicyclo[4.1.0]heptane was a key discovery, providing a significant potency boost. blumberginstitute.org Crucially, the study uncovered a profound sensitivity to the absolute configuration of the chiral centers in the bicyclic scaffold, with a 100-fold difference in activity observed between enantiomers. blumberginstitute.org This stereo-specificity highlights how the rigid, three-dimensional presentation of substituents by the 2,5-diazabicyclo[4.1.0]heptane core is critical for optimal interaction with the kinase active site, a finding that would be obscured with a flexible piperazine ring. blumberginstitute.org These SAR insights are instrumental for the rational design of next-generation inhibitors with improved potency and selectivity.
Pharmacophore Modeling and Computational Drug Design
The rigid, three-dimensional structure of the this compound scaffold makes it a compelling building block in the realm of pharmacophore modeling and computational drug design. Pharmacophore models identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity. The constrained conformation of the bicyclic system, in contrast to the more flexible piperazine ring, allows for a more precise positioning of substituents, potentially leading to higher affinity and selectivity for a biological target.
In computational drug design, the defined geometry of the this compound core can be leveraged in virtual screening and docking studies. By reducing the conformational space that needs to be explored, computational methods can more efficiently predict the binding orientation and affinity of molecules containing this scaffold within a protein's binding site. This can accelerate the identification of promising lead compounds.
While specific pharmacophore models centered on this compound are not extensively documented in publicly available research, the principles of its application can be inferred from studies on similar constrained diamine scaffolds. For instance, computational studies on related bicyclic structures like 2,5-diazabicyclo[2.2.1]heptane have been used to understand their interactions with targets such as the σ2 receptor. mdpi.com In these studies, the protonated nitrogen atom of the bicyclic core is predicted to be a key interaction point within the receptor's binding site. mdpi.com This highlights how the defined spatial orientation of the nitrogen atoms in such scaffolds is critical for their biological activity and can be effectively modeled. The introduction of the methyl group on one of the nitrogens in this compound further refines its steric and electronic properties, offering a vector for exploring specific interactions within a binding pocket.
Modulation of Research-Relevant Physicochemical Properties (e.g., Basicity, Lipophilicity in SAR context)
The substitution of a traditional piperazine ring with a 2,5-diazabicyclo[4.1.0]heptane core, and specifically the 2-methyl derivative, significantly influences key physicochemical properties that are critical in medicinal chemistry and Structure-Activity Relationship (SAR) studies.
Basicity (pKa):
A pivotal characteristic of the 2,5-diazabicyclo[4.1.0]heptane scaffold is its reduced basicity compared to piperazine. The fusion of the cyclopropane ring to the piperazine core introduces strain and has an electron-withdrawing effect. This has been experimentally verified in a study where the pKa of the conjugate acid of an N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was determined to be 6.74 ± 0.05. researchgate.netlookchem.comresearchgate.net This is approximately 1.3 pKa units lower than the corresponding N-Cbz-monoprotected piperazine. researchgate.netlookchem.comresearchgate.net
The introduction of a methyl group on one of the nitrogen atoms, as in this compound, is expected to slightly increase the basicity of that nitrogen due to the electron-donating nature of the alkyl group, while the other nitrogen retains its lower basicity. This differential basicity within the same molecule can be advantageous for fine-tuning interactions with biological targets and for optimizing pharmacokinetic properties.
Table 1: Comparison of Basicity (pKa) of Piperazine and a 2,5-Diazabicyclo[4.1.0]heptane Derivative
| Compound | pKa of Conjugate Acid | Change in pKa vs. Piperazine Derivative | Reference |
| N-Cbz-monoprotected piperazine | ~8.04 | - | researchgate.net, lookchem.com, researchgate.net |
| N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane | 6.74 ± 0.05 | -1.3 | researchgate.net, lookchem.com, researchgate.net |
Note: The pKa for the piperazine derivative is inferred from the reported difference.
Lipophilicity:
In the context of SAR, the this compound scaffold offers a unique combination of a rigid three-dimensional structure, altered basicity, and increased lipophilicity with a modest increase in molecular weight compared to piperazine. lookchem.com These features make it an attractive piperazine bioisostere for medicinal chemists seeking to optimize the properties of a lead compound. For example, in the synthesis of an analogue of the antibacterial agent ciprofloxacin, the 2,5-diazabicyclo[4.1.0]heptane core was used as a piperazine surrogate, resulting in a compound with similar antibacterial activity. researchgate.netlookchem.comresearchgate.net This demonstrates the utility of this scaffold in generating novel analogues of known drugs with potentially improved pharmacokinetic or pharmacodynamic profiles. researchgate.netlookchem.com
Catalytic and Synthetic Utility of 2 Methyl 2,5 Diazabicyclo 4.1.0 Heptane Derivatives
Role as Chiral Ligands in Asymmetric Catalysis
The inherent chirality of substituted 2,5-diazabicyclo[4.1.0]heptane scaffolds makes them promising candidates for development as chiral ligands in asymmetric catalysis. The synthesis of enantiomerically enriched 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores has been successfully demonstrated through the highly stereoselective Simmons-Smith cyclopropanation of enantiomerically enriched dehydropiperazines. researchgate.net This method provides access to derivatives with high diastereomeric purity and a defined relative anti-configuration, which is a critical prerequisite for their application as effective chiral ligands. researchgate.net
While direct applications of 2-methyl-2,5-diazabicyclo[4.1.0]heptane derivatives as ligands in asymmetric catalysis are still an emerging area of research, the utility of structurally related chiral diamines is well-established. For instance, chiral 1,2-diamines have been effectively used as organocatalysts in asymmetric aldol (B89426) reactions, achieving high yields and enantioselectivities. researchgate.net The steric and electronic properties of the N-alkyl substituent on the diamine play a crucial role in determining the stereochemical outcome of the reaction. researchgate.net This suggests that the stereochemically defined framework of this compound derivatives could offer unique steric and electronic environments for metal coordination and the induction of asymmetry in a variety of catalytic transformations. Further research into the coordination chemistry and catalytic activity of these chiral scaffolds is poised to unlock their full potential in asymmetric synthesis.
Application as Organocatalysts in Specific Organic Transformations
The structural analogy of this compound derivatives to known bicyclic amine organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), suggests their potential utility in organocatalysis. Bicyclic amines are known to be effective catalysts for a range of organic transformations, including aldol and Michael addition reactions.
The catalytic activity of these amines often relies on their ability to act as a Brønsted base or to form key intermediates like enamines or iminium ions. For example, protonated chiral 1,2-diamines have been shown to catalyze asymmetric aldol reactions, with the steric hindrance of the N-alkyl substituent influencing the enantioselectivity. researchgate.net In the context of Michael additions, organocatalysts based on chiral 1,2-diphenylethylenediamine (DPEN) have been successfully employed for the asymmetric addition of ketones to nitroalkenes, affording products with high enantioselectivity. mdpi.com
Although specific examples detailing the use of this compound derivatives as organocatalysts in reactions like the aldol or Michael addition are not yet prevalent in the literature, their structural features make them intriguing candidates for such applications. The defined stereochemistry and the presence of both secondary and tertiary amine functionalities offer opportunities for the design of novel organocatalysts with unique reactivity and selectivity profiles.
Building Blocks for Complex Polycyclic Systems and Heterocycles
Derivatives of 2,5-diazabicyclo[4.1.0]heptane have proven to be valuable and versatile building blocks in the synthesis of complex polycyclic systems and other heterocyclic structures. researchgate.netnih.gov Their utility is particularly evident in the field of medicinal chemistry, where they serve as surrogates for the piperazine (B1678402) moiety, a common scaffold in many pharmaceutical agents.
A notable application is the synthesis of an analogue of the fluoroquinolone antibacterial agent, Ciprofloxacin. In this synthesis, a differentially protected 2,5-diazabicyclo[4.1.0]heptane core was attached to the fluoroquinolone core via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. acs.org The resulting analogue demonstrated antibacterial activity comparable to the parent drug, highlighting the potential of this scaffold in drug design and development. acs.org
Furthermore, the reaction of 5-halogenouracil derivatives with certain active methylene (B1212753) compounds under basic conditions can lead to the formation of fused 2,4-diazabicyclo[4.1.0]heptane systems. mdpi.com This transformation proceeds through a tandem nucleophilic addition and intramolecular cyclization, providing a route to complex heterocyclic structures from readily available starting materials. The stability of these fused systems underscores their potential as intermediates for further synthetic elaborations.
The table below summarizes the application of 2,5-diazabicyclo[4.1.0]heptane derivatives as building blocks in the synthesis of complex molecules.
| Starting Material | Reagent/Condition | Product | Application |
| Differentially protected 2,5-diazabicyclo[4.1.0]heptane | Fluoroquinolone core, Pd-catalyzed Buchwald-Hartwig coupling | Ciprofloxacin analogue | Antibacterial agent |
| 5-Halogenouracil derivative | Active methylene compound, Base | Fused 2,4-diazabicyclo[4.1.0]heptane | Heterocyclic synthesis |
Investigation of Photochromic Properties in Derivatives
The investigation of photochromic properties in derivatives of this compound is an area of growing interest, largely inspired by the observed photoactivity of structurally related compounds. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by the absorption of electromagnetic radiation.
Significant research has been conducted on the photochromic behavior of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives. nih.gov These compounds, which also contain a fused aziridine (B145994) ring, exhibit photochromism based on the reversible, light-induced cleavage of the C-C bond of the aziridine ring to form a colored azomethine ylide. nih.gov This process is often observable in both the crystalline state and in solution. nih.gov
While direct experimental data on the photochromic properties of this compound derivatives are limited, the structural similarity to the well-studied 1,3-diazabicyclo[3.1.0]hex-3-enes suggests a high potential for analogous photoactivity. The presence of the strained aziridine ring fused to the piperazine core is the key structural feature that could enable reversible ring-opening upon photoirradiation. Further investigations are required to fully characterize the photochemical behavior of this class of compounds and to explore their potential applications in areas such as molecular switches and optical data storage.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-methyl-2,5-diazabicyclo[4.1.0]heptane. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP, are employed to determine the equilibrium geometry and electronic properties. researchgate.net These calculations reveal that the fusion of the cyclopropane (B1198618) ring introduces significant steric strain and alters the electronic distribution compared to a simple piperazine (B1678402). vulcanchem.com
The electron-withdrawing character of the cyclopropane ring notably reduces the basicity of the nitrogen atoms. researchgate.netlookchem.com Experimental determination on a related N-Cbz-monoprotected analog showed a pKa of 6.74, which is 1.3 pKa units lower than the corresponding piperazine derivative. researchgate.netlookchem.com Computational methods can predict such properties, along with others like collision cross-section values, which are important for analytical characterization. uni.lu This reduced basicity can have profound implications for its pharmacokinetic profile in potential drug candidates.
Table 1: Predicted Physicochemical Properties of this compound
This table is generated based on data from computational predictions and related analogs.
| Property | Predicted Value/Observation | Computational Method/Source | Reference |
|---|---|---|---|
| Molecular Formula | C6H12N2 | Standard | uni.lu |
| Monoisotopic Mass | 112.10005 Da | Mass Spectrometry Prediction | uni.lu |
| pKa (Conjugate Acid) | ~1.3 units lower than corresponding piperazine | Experimental (related analog) | researchgate.netlookchem.com |
| Predicted Collision Cross Section (CCS) [M+H]+ | 130.8 Ų | CCSbase Prediction | uni.lu |
| Electronic Character | Lower basicity due to electron-withdrawing cyclopropane ring | Experimental & DFT | researchgate.netlookchem.com |
Molecular Dynamics Simulations and Conformational Energy Landscapes
The fusion of the cyclopropane ring imposes significant conformational constraints on the this compound core. lookchem.com X-ray crystallographic analysis of a related analog revealed a distorted piperazine ring, highlighting the structural impact of the fusion. researchgate.netlookchem.com The bicyclic system is described as existing as a mixture of interconverting enantiomeric half-chair or twist-boat conformers. researchgate.net
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational energy landscape of this molecule. acs.org By simulating the molecule's movement over time, MD can identify the most stable conformations, the energy barriers between them, and how solvents or binding partners influence the conformational equilibrium. researchgate.netbohrium.com Such studies are critical for understanding how the scaffold presents its substituents for interaction with biological targets, a key factor in its function as a piperazine bioisostere. blumberginstitute.org
Table 2: Conformational Features of the 2,5-Diazabicyclo[4.1.0]heptane Core
This table summarizes conformational data from experimental and theoretical studies on the parent scaffold.
| Conformational Feature | Description | Method of Analysis | Reference |
|---|---|---|---|
| Piperazine Ring Conformation | Distorted; described as twist-boat or half-chair. | X-ray Crystallography, 1H NMR | researchgate.net |
| Ring System Strain | Significant steric strain due to the fused cyclopropane ring. | Theoretical Analysis | vulcanchem.com |
| Conformational Flexibility | Constrained relative to piperazine, but exists as interconverting enantiomeric conformers. | 1H NMR Spectroscopy | researchgate.net |
| Influence on Substituents | The rigid framework directs substituents into well-defined spatial vectors. | Medicinal Chemistry Design | unife.it |
Prediction of Selectivity and Mechanistic Pathways
Computational chemistry plays a vital role in predicting the selectivity and elucidating the mechanistic pathways of reactions involving this compound. Its synthesis often involves a key Simmons-Smith cyclopropanation of a tetrahydropyrazine (B3061110) precursor. researchgate.netlookchem.com Theoretical models can predict the diastereoselectivity of this step, which is crucial for preparing enantiomerically pure versions of the scaffold. researchgate.net
Furthermore, the scaffold's subsequent reactions, such as the regioselective attachment to other molecular cores via methods like the Buchwald-Hartwig cross-coupling, can be modeled. researchgate.net Computational studies can map out the reaction energy profiles for different potential pathways, identifying the transition states and intermediates. This allows for the prediction of the most likely product and helps in optimizing reaction conditions to achieve the desired regioselectivity. For instance, a plausible reaction sequence for the formation of a related 2,4-diazabicyclo[4.1.0]heptane involves an initial nucleophilic attack followed by an intramolecular cyclization, a process that can be modeled computationally to understand its energetics and stereochemical outcome. nih.govmdpi.com
Docking Studies for Ligand-Target Interactions
A primary interest in this compound is its application as a piperazine surrogate in drug design. researchgate.netlookchem.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orcid.org In this context, docking studies are used to model the interaction of the this compound core within the binding site of a biological target, such as an enzyme or receptor. nih.gov
These simulations can predict binding affinities and compare the binding mode of ligands containing this scaffold to those containing a traditional piperazine. The constrained conformation of the bicyclic system can lead to improved selectivity and potency by presenting interacting functional groups in a more optimal geometry. blumberginstitute.org For example, docking studies could be employed to rationalize its activity at targets like AMPA receptors or to design novel inhibitors for MCH receptors or Akt kinases, where related bicyclic amines have shown promise. blumberginstitute.orgnih.govresearchgate.net
Future Research Directions and Emerging Methodologies
Exploration of Underexplored Reactivity Profiles
The inherent ring strain of the bicyclo[4.1.0]heptane framework significantly influences the reactivity of 2-methyl-2,5-diazabicyclo[4.1.0]heptane. vulcanchem.com The nitrogen atoms within the structure can act as nucleophiles, participating in substitution reactions with various electrophiles. evitachem.com Future studies will likely delve deeper into the reactivity of this scaffold, exploring its participation in a wider range of chemical transformations. This could involve investigating its behavior in cycloaddition reactions, ring-opening reactions, and reactions with transition metal catalysts to forge new carbon-carbon and carbon-heteroatom bonds.
Expansion of Medicinal Chemistry Applications to New Target Classes (in vitro)
The 2,5-diazabicyclo[4.1.0]heptane core has shown promise as a surrogate for the commonly used piperazine (B1678402) motif in drug design. researchgate.netlookchem.com An analogue of the antibacterial drug Ciprofloxacin incorporating this bicyclic system demonstrated comparable activity to the parent drug. researchgate.net This suggests that the modified physicochemical properties, such as a lower pKa compared to piperazine, could lead to interesting changes in the pharmacokinetic and biological activity profiles of molecules. researchgate.net Future in vitro studies are expected to expand the application of this scaffold to new biological targets. For instance, derivatives are being investigated as melanin-concentrating hormone receptor R1 antagonists for potential obesity treatment and as GLP-1 receptor agonists for diabetes management. researchgate.netgoogle.com
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational drug design. X-ray crystallography has been employed to analyze the conformation of this bicyclic system, revealing a distorted piperazine ring. researchgate.net Future research will likely utilize advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and computational modeling, to gain more detailed insights into its conformational dynamics in solution. acs.org Gas-phase electron diffraction and quantum chemical calculations can also provide valuable information about its molecular structure. bohrium.com
Integration with High-Throughput Screening and Computational Methods
The integration of high-throughput screening (HTS) and computational chemistry is set to accelerate the discovery of new bioactive compounds based on the this compound scaffold. unife.it HTS allows for the rapid testing of large libraries of compounds against various biological targets. researchgate.net Computational methods, such as molecular docking and virtual screening, can predict the binding affinity of derivatives to specific receptors, helping to prioritize compounds for synthesis and biological evaluation. unife.it This synergistic approach will enable a more efficient exploration of the chemical space around this promising heterocyclic system.
Interactive Data Table of Research Findings
| Research Area | Key Finding | Implication | Reference |
| Synthesis | Can be synthesized via Simmons-Smith cyclopropanation of a 1,2,3,4-tetrahydropyrazine. | Provides a viable route to the core structure. | researchgate.netlookchem.com |
| Reactivity | The nitrogen atoms act as nucleophiles. | Allows for functionalization and derivatization. | evitachem.com |
| Medicinal Chemistry | Acts as a piperazine surrogate with altered pKa. | Can be used to modulate the physicochemical properties of drug candidates. | researchgate.net |
| Structural Analysis | X-ray crystallography shows a distorted piperazine ring conformation. | Understanding the 3D structure aids in rational drug design. | researchgate.net |
| Biological Activity | A Ciprofloxacin analogue showed comparable antibacterial activity. | Validates its potential as a scaffold in drug discovery. | researchgate.net |
| Biological Activity | Derivatives are being explored as MCH R1 antagonists and GLP-1R agonists. | Expanding the therapeutic applications of the scaffold. | researchgate.netgoogle.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-2,5-diazabicyclo[4.1.0]heptane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves bicyclic ring formation via intramolecular cyclization or reductive amination. For example, derivatives of diazabicyclo compounds are synthesized using protective groups (e.g., BOC) and strong bases (e.g., NaOMe) to stabilize intermediates. Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., THF vs. MeOH) significantly impact stereochemical outcomes and purity . Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography with gradients of ethyl acetate/hexanes or methanol/dichloromethane .
Q. How can the stereochemistry of this compound derivatives be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, (1S,4S)-configured derivatives were validated by comparing experimental NMR spectra (e.g., coupling constants and NOE effects) with crystallographic data. Chiral HPLC or polarimetry ([α]D values) can also corroborate enantiomeric purity .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do they affect reactivity?
- Methodological Answer : The pKa of related bicyclic amines (e.g., N-Cbz-2,5-diazabicyclo[4.1.0]heptane) is ~6.74, indicating moderate basicity under physiological conditions. Water insolubility (common in bicyclic amines) necessitates polar aprotic solvents (e.g., DMSO) for reactions. Solubility can be enhanced via salt formation (e.g., dihydrochloride derivatives) .
Advanced Research Questions
Q. How does the rigid bicyclic framework of this compound influence its catalytic activity in asymmetric organocatalysis?
- Methodological Answer : The bicyclic structure imposes steric constraints that enhance enantioselectivity. For instance, (1S,4S)-configured derivatives act as chiral auxiliaries in asymmetric aldol reactions, where the nitrogen lone pairs coordinate substrates. Computational modeling (DFT) and kinetic studies (e.g., Eyring plots) can quantify transition-state stabilization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). Systematic validation includes:
- Reproducing assays under standardized conditions (e.g., pH 7.4 buffer).
- Cross-referencing with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Analyzing impurities via LC-MS; even 2-5% contaminants (e.g., regioisomers) can skew bioactivity .
Q. How can directed lithiation be applied to synthesize C-substituted derivatives of this compound?
- Methodological Answer : Directed metalation strategies use strong bases (e.g., LDA) to deprotonate specific C-H positions. For example, lithiation at the C3 position enables introduction of electrophiles (e.g., aldehydes, halides). Reaction monitoring via in situ IR or quenching studies ensures regioselectivity .
Q. What role does this compound play in improving the aqueous solubility of drug analogs?
- Methodological Answer : Bicyclic amines are used as solubility-enhancing motifs. For example, substituting planar aromatic cores in kinase inhibitors (e.g., lapatinib analogs) with this compound increased solubility by disrupting π-stacking. Solubility is quantified via shake-flask assays or computational logP predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
